2-Ethyl-4,4,4-trifluorobutanoic acid
Overview
Description
2-Ethyl-4,4,4-trifluorobutanoic acid is an organic compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a butanoic acid backbone, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4,4-trifluorobutanoic acid can be achieved through several methods. One common approach involves the alkylation of a glycine Schiff base with trifluoromethyl iodide under basic conditions. This method employs a recyclable chiral auxiliary to form the corresponding nickel(II) complex, which is then alkylated to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
2-Ethyl-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The presence of fluorine atoms can also influence the compound’s electronic properties, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutyric acid: Similar in structure but lacks the ethyl group.
Ethyl 4,4,4-trifluorobutyrate: An ester derivative of 4,4,4-trifluorobutyric acid.
Uniqueness
2-Ethyl-4,4,4-trifluorobutanoic acid is unique due to the presence of both an ethyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Properties
IUPAC Name |
2-ethyl-4,4,4-trifluorobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVBGOPXCRMCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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